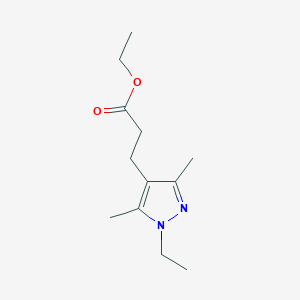![molecular formula C20H21FN2O B2697948 (2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one CAS No. 329779-87-5](/img/structure/B2697948.png)
(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is also known as FPPP and is classified as a piperazine derivative. FPPP is a psychoactive drug that acts as a stimulant and has been found to have potential therapeutic effects in the treatment of certain neurological disorders.
Mécanisme D'action
FPPP acts by inhibiting the reuptake of dopamine and increasing the release of serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn results in a stimulant effect. FPPP also has an affinity for certain receptors in the brain, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
FPPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to a stimulant effect. FPPP has also been found to increase heart rate and blood pressure, and can cause vasoconstriction. In addition, FPPP has been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPP in lab experiments is its potential therapeutic effects in the treatment of neurological disorders. FPPP may also be useful as a tool for studying the mechanisms of action of psychoactive drugs. However, one limitation of using FPPP is its potential for abuse and addiction. FPPP is a psychoactive drug and should be handled with caution in lab settings.
Orientations Futures
There are a number of potential future directions for research involving FPPP. One area of interest is the potential therapeutic effects of FPPP in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is the development of new psychoactive drugs based on the structure of FPPP. Additionally, further research is needed to fully understand the mechanisms of action of FPPP and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction of 4-fluorophenylpiperazine with 3-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile and typically requires refluxing for several hours. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
FPPP has been used in scientific research as a tool for studying the mechanisms of action of psychoactive drugs. It has been found to act as a dopamine reuptake inhibitor and a serotonin releasing agent, similar to other stimulants such as amphetamine and cocaine. FPPP has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16-3-2-4-17(15-16)5-10-20(24)23-13-11-22(12-14-23)19-8-6-18(21)7-9-19/h2-10,15H,11-14H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKOCQYJDHLBI-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)






![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)
![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)

![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)